![molecular formula C17H17BrN2O B5502553 4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

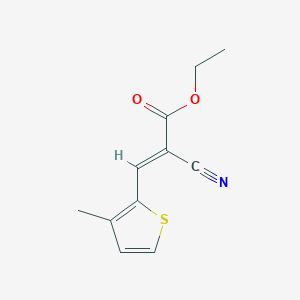

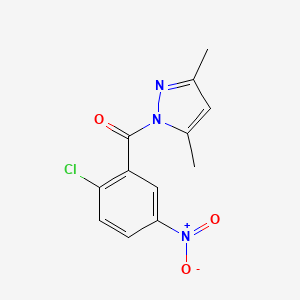

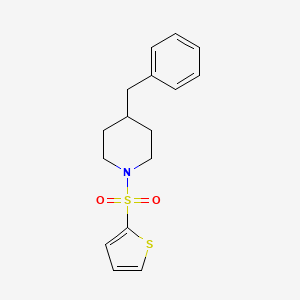

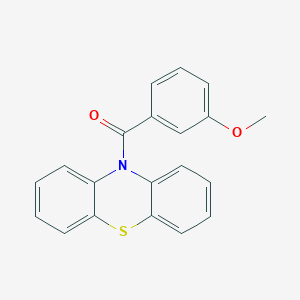

The synthesis of 4-Bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide and related compounds often involves multi-step organic reactions, including bromination, amide coupling, and the introduction of the pyrrolidinyl group. These procedures are designed to ensure high yield and purity of the final product. For instance, similar compounds such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been synthesized and characterized, indicating that a combination of N–H⋯O and C–H⋯O hydrogen bonds primarily stabilize the crystal packing, supplemented by C–H⋯π and lone pair⋯π contacts (Saeed et al., 2020).

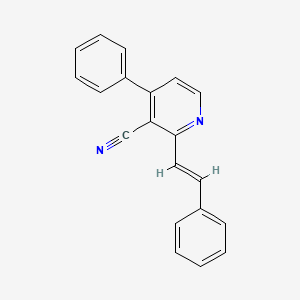

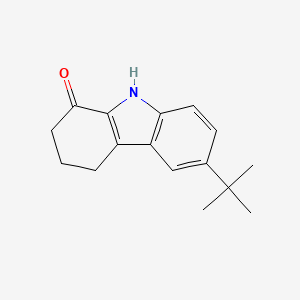

Molecular Structure Analysis

The molecular structure of compounds like this compound is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These methods provide detailed insights into the compound's geometric parameters, electron distribution, and intermolecular interactions, which are crucial for understanding its reactivity and properties. For example, the structural analysis of related compounds has revealed the significance of hydrogen bonding and π-interactions in the stabilization of molecular assemblies (Saeed et al., 2020).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, leveraging the reactivity of the amide group and the bromine substituent. These reactions may include nucleophilic aromatic substitution, coupling reactions, and the formation of metal complexes. The presence of the bromine atom makes it a potential candidate for further functionalization through palladium-catalyzed cross-coupling reactions.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, can be significantly influenced by its molecular arrangement and intermolecular forces. For instance, the solid-state structure and physical properties of similar benzamide derivatives have been thoroughly analyzed, highlighting the role of hydrogen bonds and electrostatic interactions in determining their physical characteristics (Saeed et al., 2020).

科学的研究の応用

Room Temperature Copper(I) Mediated Cyclisations : A study by Clark et al. (1999) explored the reaction of bromo-enamides with catalytic Cu(Me6-trien)Br at room temperature. This reaction leads to regioisomeric mixtures of unsaturated pyrrolidinones via an initial 5-endo radical cyclisation reaction followed by oxidation and elimination of H+. The bromo-enamide 3f specifically furnishes the β-lactam through a 4-exo cyclisation pathway (Clark et al., 1999).

Synthesis and Characterization of Cu(II) and Ni(II) Complexes : Binzet et al. (2009) synthesized and characterized 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes. The study provided insights into the crystal and molecular structure of these complexes, which are of interest due to their potential applications in coordination chemistry (Binzet et al., 2009).

Ring Halogenations of Polyalkylbenzenes : Bovonsombat and Mcnelis (1993) used 1-Bromo-2,5-pyrrolidinedione (NBS) with catalytic quantities of p-toluenesulfonic acid for ring halogenations of polyalkylbenzenes. This research is relevant for understanding the chemical behavior and reactivity of brominated compounds in various organic synthesis processes (Bovonsombat & Mcnelis, 1993).

Palladium-Catalyzed Electrochemical C-H Bromination : Yang et al. (2019) developed a method for the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives. This study is significant for advancing the methods of synthesizing aryl bromides, which are key intermediates in many chemical syntheses (Yang et al., 2019).

Benzothiophene Carboxamide Derivatives as Antimalarials : Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium enoyl‐ACP reductase. This enzyme is critical in the fatty acid synthesis pathway of the malaria-causing organism, Plasmodium falciparum. Such compounds, including those related to 4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide, are promising candidates for antimalarial drug development (Banerjee et al., 2011).

特性

IUPAC Name |

4-bromo-N-(4-pyrrolidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRYEEVYDFFADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)